2-[3-(2-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide
Overview
Description
2-[3-(2-chlorobenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(2-chlorobenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]-N-(3-ethoxyphenyl)acetamide is 431.1070404 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor, butachlor, and metolachlor) in human and rat liver microsomes. These herbicides, known for their carcinogenicity in rats, undergo complex metabolic activation pathways leading to DNA-reactive products. The study detailed the metabolic conversion of these compounds into intermediates like CDEPA and CMEPA, further metabolized to bioactive forms. This research highlights the intricate metabolic pathways and the involvement of human liver enzymes in the detoxification process of chloroacetamide compounds, which might share similarities with the compound (Coleman et al., 2000).
Synthesis and Anti-inflammatory Activity
Another study by Sunder and Maleraju (2013) focused on synthesizing derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide with significant anti-inflammatory activity. This work underscores the potential therapeutic applications of structurally complex acetamides in treating inflammation (Sunder & Maleraju, 2013).
Heterocycles by Cascade Reactions of Versatile Thioureido-Acetamides
Research by Schmeyers and Kaupp (2002) demonstrated the utility of thioureido-acetamides as precursors for various heterocyclic compounds via one-pot cascade reactions. This study illustrates the versatility of compounds related to the specified chemical in synthesizing a wide range of heterocyclic structures, which are crucial in pharmaceutical development (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-3-28-16-9-6-8-15(11-16)23-19(26)12-18-20(27)24(2)21(29)25(18)13-14-7-4-5-10-17(14)22/h4-11,18H,3,12-13H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSHPOKLTGHLLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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